(R)-(-)-3-Bromo-2-methyl-1-propanol has the molecular formula C4H9BrO and a molecular weight of 153.02 g/mol. It appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis. Its chirality is crucial for producing enantiomerically pure substances, which are essential in various chemical applications, especially pharmaceuticals .
Several methods exist for synthesizing (R)-(-)-3-Bromo-2-methyl-1-propanol:
(R)-(-)-3-Bromo-2-methyl-1-propanol serves multiple purposes:
Interaction studies involving (R)-(-)-3-Bromo-2-methyl-1-propanol primarily focus on its role in synthetic pathways rather than direct biological interactions. Its ability to participate in substitution and oxidation reactions makes it a valuable intermediate for creating complex organic molecules that may exhibit specific interactions with biological targets .
Several compounds share structural similarities with (R)-(-)-3-Bromo-2-methyl-1-propanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-(+)-3-Bromo-2-methyl-1-propanol | C4H9BrO | Enantiomer with potentially different biological activity |
3-Bromo-2-methylpropanal | C4H9BrO | Aldehyde form that may exhibit different reactivity |
2-Bromo-2-methylbutane | C5H11Br | Branched structure; different reactivity patterns |
While these compounds share similar functional groups and can undergo similar reactions, (R)-(-)-3-Bromo-2-methyl-1-propanol's unique chiral configuration makes it particularly valuable in applications requiring specific stereochemistry .
Irritant